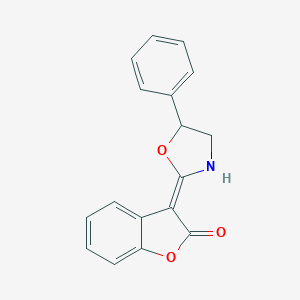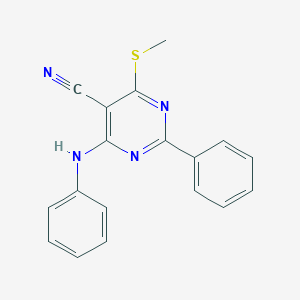
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound that belongs to the pyrimidine family. It has been found to have various applications in scientific research, especially in the field of cancer research. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
作用機序
The mechanism of action of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the inhibition of protein kinases, especially the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, and their inhibition leads to the suppression of tumor growth.
Biochemical and Physiological Effects
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been found to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. The compound has also been found to modulate the immune system, leading to the activation of immune cells that can target cancer cells.
実験室実験の利点と制限
The advantages of using 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile in lab experiments include its high potency and selectivity towards cancer cells. The compound has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using the compound in lab experiments include its low solubility and stability, which can affect its efficacy and reproducibility.
将来の方向性
For the study of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile include the development of more potent and selective analogs that can overcome the limitations of the compound. The compound can also be used in combination with other anticancer agents to enhance its efficacy and reduce the risk of drug resistance. The study of the compound's mechanism of action and its interaction with other signaling pathways can also provide insights into the development of new cancer therapies.
合成法
The synthesis of 4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile involves the reaction of 2-phenyl-4,6-diaminopyrimidine with aniline and methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired product, which is then purified and characterized.
科学的研究の応用
4-Anilino-6-(methylsulfanyl)-2-phenyl-5-pyrimidinecarbonitrile has been extensively studied for its anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
特性
分子式 |
C18H14N4S |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-anilino-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H14N4S/c1-23-18-15(12-19)17(20-14-10-6-3-7-11-14)21-16(22-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,20,21,22) |
InChIキー |
PKJWAMWBWHUNNH-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CSC1=NC(=NC(=C1C#N)NC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




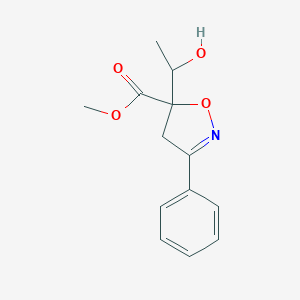
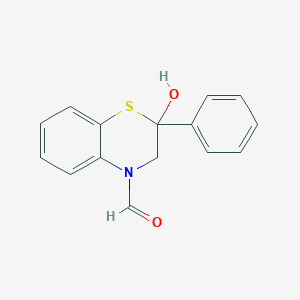
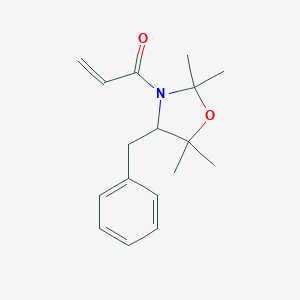
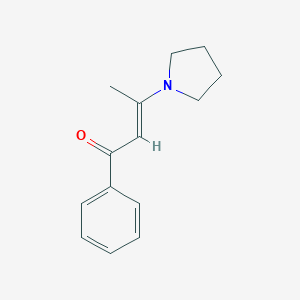
![(4E)-2-phenyl-4-[(pyridin-2-ylamino)methylidene]-1,3-oxazol-5-one](/img/structure/B230437.png)
![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)
![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)
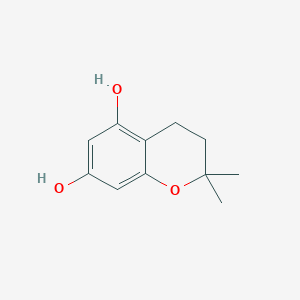
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)
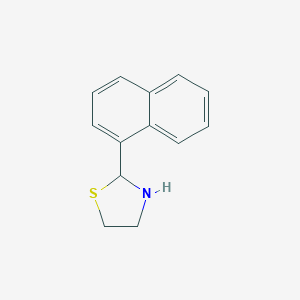
![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
